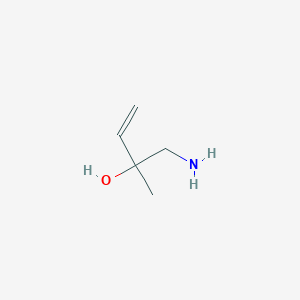
2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one, commonly known as DNT, is a heterocyclic organic compound that is widely used in scientific research. DNT is a versatile compound due to its unique properties and is used in a variety of applications, including synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
DNT is used in a variety of scientific research applications. It has been used in the synthesis of various drugs and in the development of new drugs. DNT has also been used to study the biochemical and physiological effects of various compounds and to study the mechanisms of action of various drugs. In addition, DNT has been used in the synthesis of various polymers and in the development of new materials.
Mécanisme D'action
The mechanism of action of DNT is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is also believed to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
DNT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, DNT has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
DNT has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the biochemical and physiological effects of various compounds. However, there are some limitations to its use in laboratory experiments. DNT is not very stable and can degrade over time, making it difficult to store for long periods of time. In addition, it is difficult to measure the exact concentration of DNT in a sample, making it difficult to accurately measure its effects.
Orientations Futures
There are several potential future directions for DNT research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development and material synthesis. Additionally, further research could be conducted to improve the stability of DNT and to develop methods for more accurately measuring its effects. Finally, further research could be conducted to investigate its potential toxicity and to develop methods for safely using DNT in laboratory experiments.
Méthodes De Synthèse
DNT is synthesized through a multi-step process. The first step is the condensation of 2,4-dichloro-5-nitrophenol with 1,2-dihydro-5-methyl-3H-1,2,4-triazole-3-one in an aqueous solution. This reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is an intermediate that can be further reacted to form DNT. The intermediate is then reacted with an aqueous solution of sodium hydroxide to form the final product, DNT.
Propriétés
IUPAC Name |
2-(2,4-dichloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O3/c1-4-12-9(16)14(13-4)7-3-8(15(17)18)6(11)2-5(7)10/h2-3H,1H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYWWCIZMOEWAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543834 |
Source


|
| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
CAS RN |
100563-34-6 |
Source


|
| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)


![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)








